N-(3-chloro-4-fluorophenyl)-4-quinazolinamine serves as a crucial building block in the synthesis of various biologically active compounds, notably acting as a key intermediate in the production of Afatinib []. It belongs to the class of quinazolines, heterocyclic compounds with a wide range of pharmacological activities. Notably, quinazoline derivatives have gained significant attention in cancer research due to their potential as anticancer agents [].
Synthesis Analysis
Several methods have been employed for the synthesis of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine. One common approach involves a two-step reaction sequence. The initial step involves reacting 3-chloro-4-fluoroaniline with 4-chloro-7-fluoro-6-nitroquinazoline. Subsequently, the nitro group undergoes reduction, and the resulting amine is cyclized to yield N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [].
Molecular Structure Analysis
The molecular structure of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine comprises a quinazoline ring system substituted at the 4-position with a 3-chloro-4-fluoroaniline moiety. Structural analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [].
Chemical Reactions Analysis
N-Alkylation: Reacting N-(3-chloro-4-fluorophenyl)-4-quinazolinamine with alkyl halides or other alkylating agents leads to N-alkylated derivatives [].
Acylation: Acylation reactions with acyl chlorides or anhydrides yield N-acylated derivatives [].
Suzuki Coupling: The presence of a chlorine atom on the phenyl ring allows for Suzuki coupling reactions, facilitating the introduction of diverse substituents [].
Mechanism of Action
While the specific mechanism of action of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine itself might not be extensively studied, its derivatives, particularly Afatinib, have been investigated in detail. Afatinib acts as an irreversible inhibitor of epidermal growth factor receptors (EGFRs), including ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 [].
Applications
Anticancer Agent: Afatinib is an orally administered, irreversible tyrosine kinase inhibitor approved for treating patients with metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations [, ].
Future Directions
Developing New Synthetic Routes: Exploring more efficient and environmentally friendly methods for synthesizing this compound would be beneficial [].
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives by modifying the substituents on the quinazoline and phenyl rings could help identify compounds with enhanced pharmacological properties [, ].
Investigating New Therapeutic Targets: Exploring the potential of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine derivatives for targeting other diseases beyond cancer, such as inflammatory disorders or infectious diseases, could open up new avenues for drug discovery [].
Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue that exhibited promising anticancer activity, particularly against colorectal cancer cell lines (HCT116, HT29, and SW620) []. It demonstrated higher efficacy and selectivity in these cancer cells compared to non-cancerous colon cells. DW-8 induces apoptosis in SW620 cells by causing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, inducing nuclear fragmentation, and increasing reactive oxygen species (ROS) levels [].
Relevance: This compound shares the core structure of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, with the addition of two methoxy groups at the 6th and 7th positions of the quinazoline ring. This structural modification contributes to the observed anticancer activity of DW-8 [].
Afatinib
Compound Description: Afatinib (BIBW 2992) is a tyrosine kinase inhibitor that acts on ErbB family receptors and is used in cancer treatment []. New solid pharmaceutical formulations of afatinib dimaleate have been developed to improve its release profile for enhanced efficacy in cancer therapy [].
Relevance: Afatinib is a complex molecule that contains the N-(3-chloro-4-fluorophenyl)-4-quinazolinamine scaffold within its structure []. This shared substructure highlights the importance of the N-(3-chloro-4-fluorophenyl)-4-quinazolinamine moiety in the development of kinase inhibitors.
Compound Description: VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) []. It emerged from a series of modifications starting with a picolinamide core and exploring amide bioisosteres, leading to the discovery of the pyrazolo[4,3-b]pyridine head group []. This compound holds promise as a potential therapeutic agent for Parkinson's disease.
Relevance: Although VU0418506 does not directly contain the quinazoline ring system, it shares a significant structural similarity with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine. Both compounds possess the identical N-(3-chloro-4-fluorophenyl)amine substituent, emphasizing the relevance of this specific moiety in biological activity. This shared feature suggests the potential for VU0418506 to interact with similar biological targets as N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, albeit with distinct pharmacological profiles [].
Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. Its potential as a PET probe for imaging IDO1 expression is being investigated [].
Relevance: While not a quinazoline derivative, the synthesis of IDO5L involves using (18)F-labeled 3-chloro-4-fluoroaniline as an intermediate []. This shared precursor highlights the potential utility of the 3-chloro-4-fluoroaniline moiety in developing various bioactive compounds, including N-(3-chloro-4-fluorophenyl)-4-quinazolinamine.
Compound Description: Flamprop-isopropyl, along with its methyl ester analogue Flamprop-methyl, are post-emergence herbicides effective against wild oat with selectivity in barley and wheat [, ]. These compounds work by inhibiting cell elongation in the target plants and are metabolized to the active acid flamprop [, ].
Relevance: Both Flamprop-isopropyl and Flamprop-methyl contain the N-(3-chloro-4-fluorophenyl)amine moiety as a key structural component [, ]. This shared feature with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine suggests the potential for similar interactions with biological targets, despite their different applications as herbicides.
N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine
Compound Description: This compound is another example of a herbicide that is metabolized extensively in plants []. Studies on its stability and metabolism in oats revealed the formation of various sugar conjugates [].
Relevance: This compound, similar to the flamprop herbicides, also contains the N-(3-chloro-4-fluorophenyl)amine moiety. Its inclusion in this list further emphasizes the wide range of applications for compounds containing this specific structural motif, extending beyond the scope of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [].
Compound Description: This compound, characterized by X-ray crystallography, is primarily relevant for its structural features []. In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds [].
Relevance: This compound shares the N-(3-chloro-4-fluorophenyl)amide group with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This structural similarity suggests that both compounds might exhibit comparable hydrogen-bonding patterns and intermolecular interactions.
Benzyl N-(3-chloro-4-fluorophenyl)carbamate
Compound Description: This compound is noteworthy for its non-planar conformation, as revealed by X-ray crystallography []. The crystal packing is stabilized by N—H⋯O and C—H⋯O interactions [].
Relevance: Similar to the previous compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate also shares the N-(3-chloro-4-fluorophenyl)amide group with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This structural resemblance indicates potential similarities in their hydrogen-bonding capabilities and three-dimensional structures.
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing the influence of the substituents on the dihedral angles within the molecule []. Crystal packing analysis shows stabilization by N—H⋯O hydrogen bonds and C—H⋯O interactions [].
Relevance: This compound, sharing the N-(3-chloro-4-fluorophenyl)amide core with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, provides valuable insights into the conformational preferences and intermolecular interactions influenced by the presence of this specific substituent []. Understanding these structural aspects can guide the design and development of analogues with potentially enhanced properties.
Compound Description: This series of compounds were synthesized and their spectral data, including infrared and NMR, were correlated with Hammett substituent constants []. This analysis provided insights into the electronic effects of substituents on the spectral properties.
Relevance: These compounds are grouped based on the shared N-(3-chloro-4-fluorophenyl)amide group with the target compound, N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This shared structural feature suggests potential similarities in their electronic properties and reactivity.
Compound Description: This thiazole derivative was synthesized via Hantzsch thiazole synthesis and evaluated for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].
Relevance: While not directly containing the quinazoline core, this compound is included due to the presence of both chlorine and fluorine substituents on aromatic rings, a feature shared with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This similarity suggests that exploring variations in halogenation patterns could be a viable strategy for modulating the biological activity of these types of compounds.
N-(3-Chloro-4-fluorophenyl)thiourea
Compound Description: This compound, characterized by X-ray crystallography, exhibits a significant dihedral angle between the benzene ring and the thiourea group []. Intermolecular N—H⋯Cl/S hydrogen bonds stabilize its crystal structure [].
Relevance: This compound is included due to the presence of the 3-chloro-4-fluorophenyl moiety, which is also present in N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This structural similarity suggests that exploring the effects of replacing the thiourea group with different substituents could provide valuable insights into structure-activity relationships.
Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of breast cancer [, ]. Studies have focused on understanding its disposition, drug interactions, and the role of efflux and uptake transporters in its pharmacokinetics [, ].
Relevance: Lapatinib shares the core structure of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, with an additional complex substituent at the 6th position of the quinazoline ring [, ]. This structural similarity highlights the importance of the core structure in designing tyrosine kinase inhibitors.
Compound Description: This compound has been structurally characterized by X-ray crystallography []. Its crystal structure is relevant for understanding its conformational preferences and potential intermolecular interactions.
Relevance: This compound shares the 3-chloro-4-fluorophenyl group with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, suggesting potential similarities in their physicochemical properties []. While their biological activities might differ significantly, comparing their structural features can offer insights into the influence of substituents on molecular conformation.
N-(3-chloro-4-fluorophenyl)acetamide
Compound Description: This simple acetamide derivative is structurally characterized by X-ray crystallography []. It forms C(4) chains along the [] direction through N—H⋯O hydrogen bonds in its crystal structure [].
Relevance: This compound represents a simplified analogue of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, where the quinazoline ring is replaced by a simple acetamide group []. Comparing their properties and activities can provide valuable information about the contribution of the quinazoline moiety to the overall activity of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine.
Compound Description: This series of compounds, incorporating a thiazolidin-4-one ring system, were synthesized and evaluated for their antibacterial and antifungal activities [].
Relevance: These compounds are grouped with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine due to the presence of the 3-chloro-4-fluorophenyl substituent []. Despite the structural differences, the presence of this shared moiety suggests the potential for exploring similar synthetic strategies and modifications to modulate biological activity.
Compound Description: These polymorphs of a tyrosine kinase inhibitor have been patented for their potential use in pharmaceutical compositions []. Polymorphs are different crystal structures of the same molecule, which can have different physical properties.
Relevance: These polymorphs represent different crystal forms of Lapatinib, a tyrosine kinase inhibitor that shares the core structure of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This highlights the impact of solid-state properties on the pharmaceutical performance of drugs with this core structure.
(E)-N-Benzylidene-3-chloro-4-fluoroaniline
Compound Description: This compound is a simple Schiff base that is structurally characterized by X-ray crystallography []. It forms layers parallel to the bc plane in its crystal structure [].
Relevance: This compound, containing the 3-chloro-4-fluoroaniline moiety, provides a simplified structural analogue of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. Comparing their properties can help elucidate the influence of the quinazoline ring on the activity and physicochemical characteristics of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine.
Compound Description: This series of compounds, containing a semicarbazone moiety, were synthesized and evaluated for their anticonvulsant activity []. The most potent compound, N 1 -(3-chloro-4-fluorophenyl)-N 4 -(4-N,N-dimethylamino-benzaldehyde) semicarbazone, showed minimal neurotoxicity and CNS depressant effects [].
Relevance: This series of compounds is grouped with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine based on the shared 3-chloro-4-fluorophenyl substituent []. This suggests a potential for exploring the 3-chloro-4-fluorophenyl group in developing compounds with central nervous system activity.
2-chloro-N-(3-fluorophenyl)acetamide
Compound Description: This compound, structurally characterized by X-ray crystallography, exhibits disorder of the fluorine atom over the meta positions of the benzene ring []. It forms amide C(4) chains through N—H⋯O hydrogen bonds in its crystal structure [].
Relevance: This compound, containing the 3-fluorophenyl group, serves as a simplified analogue of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, lacking the chlorine substituent and the quinazoline ring []. Comparing their properties can provide insights into the individual contributions of the chlorine atom and the quinazoline ring to the overall activity and properties of N-(3-chloro-4-fluorophenyl)-4-quinazolinamine.
Compound Description: This Schiff base compound, characterized by X-ray crystallography, forms a three-dimensional supramolecular structure through π–π stacking interactions, C—H⋯O and C—H⋯F hydrogen bonds [].
Relevance: While not containing the exact 3-chloro-4-fluorophenyl motif, this compound is included due to the presence of both chlorine and fluorine substituents on aromatic rings, a feature shared with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This suggests that exploring variations in the relative positions of these halogens could be a strategy for modulating the physicochemical properties of such compounds.
Compound Description: TAK-242 is a novel cyclohexene derivative that acts as a selective inhibitor of Toll-like receptor 4 (TLR4)-mediated cytokine production [, ]. This compound shows promise as a potential therapeutic agent for inflammatory diseases involving TLR4 activation [, ].
Relevance: Although structurally distinct, TAK-242 is included due to the presence of both chlorine and fluorine substituents on its aromatic ring, a characteristic shared with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [, ]. This similarity suggests that variations in halogen substitution patterns could be a valuable approach to explore for modulating the biological activity and target selectivity of these types of compounds.
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing details about its conformation and the disorder of the fluorine atom [].
Relevance: This compound is included due to the presence of both chlorine and fluorine substituents on the aromatic ring, similar to N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This structural resemblance suggests that investigating the effects of different substituents on the aromatic ring, while maintaining the halogenation pattern, could provide insights into structure-activity relationships.
Compound Description: This compound represents an improved AKT inhibiting compound, specifically in its crystalline hydrochloride form [, ]. AKT inhibitors have significant therapeutic potential in various diseases, including cancer.
Relevance: Although this compound does not have the exact 3-chloro-4-fluorophenyl motif, it is included because it contains both chlorine and fluorine substituents on aromatic rings, a feature shared with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [, ]. This inclusion suggests that exploring variations in the arrangement of halogen substituents could be a valuable strategy for modulating the biological activity and target selectivity of such compounds.
Compound Description: This compound, incorporating a pyrazole ring system, has been structurally characterized by X-ray crystallography, revealing its conformation and hydrogen bonding patterns [].
Relevance: Similar to previous compounds, this compound is included due to the presence of both chlorine and fluorine substituents on separate aromatic rings, resembling N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This suggests that variations in the relative positions of these halogen atoms and the choice of the core scaffold can impact the structural features and potentially influence biological activity.
Compound Description: This compound, characterized by X-ray crystallography, exhibits intermolecular hydrogen bonding interactions, contributing to its crystal packing [, ].
Relevance: This compound is included due to the presence of both chlorine and fluorine substituents on aromatic rings, similar to N-(3-chloro-4-fluorophenyl)-4-quinazolinamine [, ]. While the core structures differ, exploring variations in the halogenation pattern and the choice of heterocyclic systems could be valuable for modulating biological activity and physicochemical properties.
Compound Description: This compound, characterized by X-ray crystallography, features both chlorine and fluorine substituents on different aromatic rings, influencing its conformational preferences and crystal packing [].
Relevance: This compound, although structurally distinct from N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, is included due to the presence of both chlorine and fluorine substituents on aromatic rings []. This similarity highlights the potential importance of exploring variations in halogen substitution patterns for modulating biological activity.
Compound Description: These compounds, featuring a pyrazole ring, were synthesized and extensively characterized to correct a misidentification of a research chemical []. While their pharmacological activities are unknown, this study highlights the importance of accurate compound identification.
Relevance: These compounds, although lacking a chlorine substituent, are included due to the presence of a fluorine atom on the aromatic ring and the presence of a pyrazole ring system, which, like quinazoline, is a bioisostere of indazole []. This inclusion emphasizes the relevance of exploring various heterocyclic scaffolds and halogenation patterns in medicinal chemistry.
Compound Description: This compound, identified as a by-product during the synthesis of 3,5-AB-CHMFUPPYCA, highlights the importance of characterizing impurities in synthetic procedures []. Its pharmacological activity remains unknown.
Relevance: This compound, possessing both chlorine and fluorine substituents on the aromatic ring and a pyrazole ring system, exhibits structural similarities with N-(3-chloro-4-fluorophenyl)-4-quinazolinamine []. This inclusion emphasizes the significance of considering potential by-products and their structural resemblance to the target compound during chemical synthesis.
Compound Description: This compound, incorporating a pyrazole ring linked to a piperazine moiety, has been structurally characterized by X-ray crystallography, revealing its conformation and intermolecular interactions [].
Relevance: This compound, containing both chlorine and fluorine substituents on separate aromatic rings, shows structural similarities to N-(3-chloro-4-fluorophenyl)-4-quinazolinamine, suggesting the potential for exploring variations in the arrangement of halogen substituents and the choice of core scaffold []. This exploration could lead to compounds with potentially different biological activities and physicochemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.